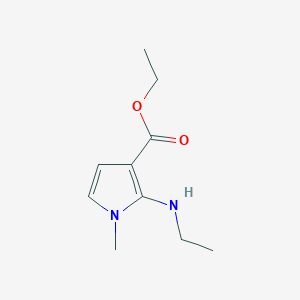
1-(p-Toluenesulfonyl)pyrrole-2-aldehyde
Overview
Description
1-(p-Toluenesulfonyl)pyrrole-2-carboxaldehyde is a chemical compound with the molecular formula C12H11NO3S. It is known for its role as a building block in organic synthesis, particularly in the formation of heterocyclic compounds. This compound is characterized by the presence of a pyrrole ring substituted with a p-toluenesulfonyl group and an aldehyde group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(p-Toluenesulfonyl)pyrrole-2-carboxaldehyde can be synthesized through various methods. One common approach involves the reaction of pyrrole with p-toluenesulfonyl chloride in the presence of a base, followed by formylation to introduce the aldehyde group. The reaction conditions typically include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Dichloromethane or tetrahydrofuran
Temperature: Room temperature to reflux conditions
Industrial Production Methods: Industrial production of 1-(p-Toluenesulfonyl)pyrrole-2-carboxaldehyde follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Batch or continuous flow reactors
Purification: Crystallization or chromatography
Quality Control: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy
Chemical Reactions Analysis
Types of Reactions: 1-(p-Toluenesulfonyl)pyrrole-2-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids using oxidizing agents like potassium permanganate
Reduction: Reduction to alcohols using reducing agents such as sodium borohydride
Substitution: Nucleophilic substitution reactions at the sulfonyl group
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Methanol, ethanol, dichloromethane
Major Products:
Oxidation: 1-(p-Toluenesulfonyl)pyrrole-2-carboxylic acid
Reduction: 1-(p-Toluenesulfonyl)pyrrole-2-methanol
Substitution: Various substituted pyrrole derivatives
Scientific Research Applications
1-(p-Toluenesulfonyl)pyrrole-2-carboxaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds and pharmaceuticals
Biology: Employed in the study of enzyme inhibitors and receptor ligands
Medicine: Investigated for its potential as a precursor in drug development
Industry: Utilized in the production of dyes, pigments, and agrochemicals
Mechanism of Action
The mechanism of action of 1-(p-Toluenesulfonyl)pyrrole-2-carboxaldehyde involves its reactivity towards nucleophiles and electrophiles. The aldehyde group is highly reactive, allowing it to participate in various condensation and addition reactions. The sulfonyl group enhances the compound’s stability and reactivity by acting as an electron-withdrawing group, facilitating nucleophilic attacks on the pyrrole ring.
Comparison with Similar Compounds
- 1-(p-Toluenesulfonyl)pyrrole-2-aldehyde
- 1-Tosylpyrrole-2-aldehyde
- 1-Tosylpyrrole-2-carboxaldehyde
Uniqueness: 1-(p-Toluenesulfonyl)pyrrole-2-carboxaldehyde stands out due to its dual functional groups (aldehyde and sulfonyl) which provide unique reactivity patterns. This makes it a versatile intermediate in organic synthesis, offering pathways to a wide range of derivatives and applications.
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonylpyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c1-10-4-6-12(7-5-10)17(15,16)13-8-2-3-11(13)9-14/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJJJROQSNDRWIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30408636 | |
| Record name | 1-(p-Toluenesulfonyl)pyrrole-2-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102619-05-6 | |
| Record name | 1-(p-Toluenesulfonyl)pyrrole-2-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile](/img/structure/B25878.png)

![tert-butyl (4S,7S)-7-(1,3-dioxoisoindol-2-yl)-6,10-dioxo-2,3,4,7,8,9-hexahydro-1H-pyridazino[1,2-a]diazepine-4-carboxylate](/img/structure/B25883.png)










